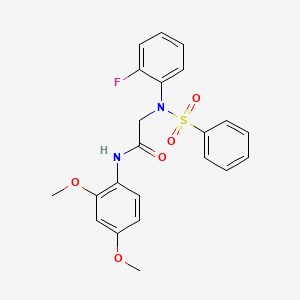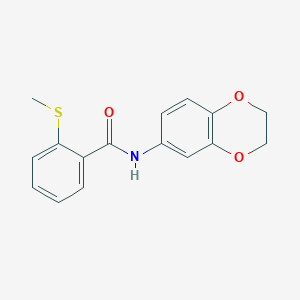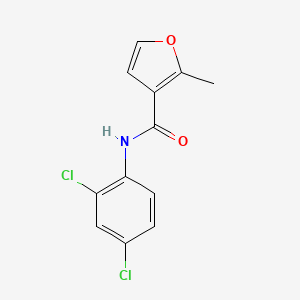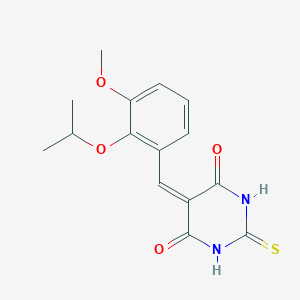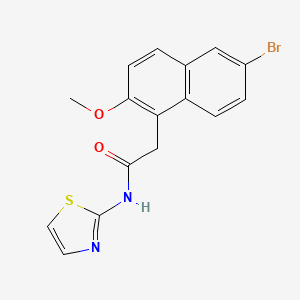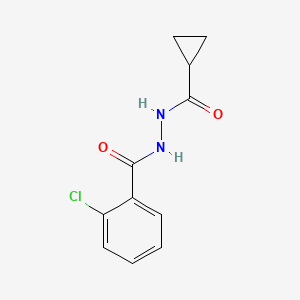![molecular formula C14H11ClF3NOS B5881391 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various cellular pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and physiological effects:
Studies have shown that 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone exhibits anti-inflammatory, anticancer, and antimicrobial effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone in lab experiments include its potent anti-inflammatory, anticancer, and antimicrobial properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone. These include further studies to elucidate its mechanism of action, evaluation of its potential use in drug delivery systems, and exploration of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent anti-inflammatory, anticancer, and antimicrobial properties, and has been evaluated for its potential use in drug delivery systems. Further studies are needed to fully understand its mechanism of action and explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-thiophenecarboxaldehyde in the presence of a base and a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. The compound has also been evaluated for its potential use in drug delivery systems.
Propiedades
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NOS/c15-11-4-3-9(8-10(11)14(16,17)18)19-6-5-12(20)13-2-1-7-21-13/h1-4,7-8,19H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWAZKLBKPENAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1-(thiophen-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)
![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)
